HMR 1098

Cardioselectivity SUR Subtype Selectivity Pancreatic β-cell

Researchers investigating cardiac sarcolemmal KATP channels require blockers with reliable subtype selectivity to avoid confounding systemic effects. HMR 1098 (clamikalant sodium) meets this need. - Selective SUR2A/Kir6.2 blockade (IC50: 2.1 μM) without SUR1-mediated hypoglycemia in vivo (3 mg/kg i.v., canine model). - Enhanced potency under ischemic acidosis (IC50 decreases from 0.42 μM to 0.24 μM at acidic pH in human myocytes). - Supplied as ≥98% pure powder; shipped under blue ice to preserve stability. Ideal for in vivo arrhythmia models and electrophysiology.

Molecular Formula C19H21ClN3NaO5S2
Molecular Weight 494 g/mol
Cat. No. B1255511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMR 1098
SynonymsHMR 1098
HMR-1098
Molecular FormulaC19H21ClN3NaO5S2
Molecular Weight494 g/mol
Structural Identifiers
SMILESCNC(=S)[N-]S(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+]
InChIInChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1
InChIKeySUEVHDKFEXAKAF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HMR 1098: Cardiac Sarcolemmal KATP Channel Blocker


HMR 1098 (clamikalant sodium) is a sulfonylthiourea derivative that functions as a blocker of ATP-sensitive potassium (KATP) channels [1]. It is chemically identical to the sodium salt form of HMR 1883 [2]. Originally developed as a cardioselective agent, it was designed to selectively target the sarcolemmal KATP channel subtype (SUR2A/Kir6.2) predominantly expressed in ventricular cardiomyocytes, aiming to provide antiarrhythmic effects without the systemic side effects associated with non-selective sulfonylureas [3]. Subsequent research, however, has refined the understanding of its precise selectivity profile [4].

Cardiac sarcolemmal KATP channel blocker tool (SUR2A/Kir6.2)
Supports dissection of sarcKATP vs. mitoKATP roles in cardioprotection
Enables arrhythmia model studies without confounding hypoglycemia

HMR 1098: Key Differentiators from Glibenclamide


Generic substitution of KATP channel blockers is not scientifically valid due to profound differences in subtype selectivity, potency, and context-dependent efficacy. While non-selective agents like glibenclamide inhibit pancreatic (SUR1/Kir6.2), vascular, and cardiac KATP channels, HMR 1098 was designed for cardiac sarcolemmal selectivity [1]. This translates to divergent functional outcomes: glibenclamide induces hypoglycemia, whereas HMR 1098 does not alter blood glucose in vivo [2]. Conversely, under metabolic stress, HMR 1098 loses its blocking efficacy, unlike glibenclamide [3]. Furthermore, it exhibits the opposite selectivity profile to mitochondrial KATP blockers like 5-hydroxydecanoate (5-HD), demonstrating that even within cardiac research, the choice of KATP channel blocker dictates the specific channel population (sarcolemmal vs. mitochondrial) being interrogated [4].

Property
HMR 1098
Glibenclamide / Non-selective
Subtype Selectivity
Cardiac SUR2A-selective; minimal pancreatic effect
Pan-SUR inhibitor; strong pancreatic SUR1 blockade
Metabolic Impact
Blood glucose unchanged in models
Induces hypoglycemia via insulin release
Ischemia Context
Efficacy may diminish under metabolic stress
Retains channel block during metabolic inhibition

Quantitative Evidence: HMR 1098 vs. Comparators


Cardiac vs. Pancreatic KATP Channel Selectivity

HMR 1098 exhibits a 400–800-fold selectivity for cardiac KATP channels over pancreatic β-cell KATP channels, a key differentiator from non-selective sulfonylureas like glibenclamide. In whole-cell patch-clamp recordings, HMR 1098 inhibits SUR2A/Kir6.2 (cardiac) channels with an IC50 of 2.1 μM, whereas inhibition of SUR1/Kir6.2 (pancreatic) channels requires an IC50 of 860 μM [1]. In contrast, glibenclamide is a high-affinity inhibitor of pancreatic SUR1/Kir6.2 channels, with a Ki of approximately 1.5 nM [2]. This massive difference in selectivity profile translates directly to in vivo outcomes.

Cardiac vs. Pancreatic
Head-to-head
SUR2A IC50 2.1 μM
SUR1 IC50 860 μM
400–800-fold selectivity
Glibenclamide: SUR1 Ki ~1.5 nM (reverse)
Supports cardiac-specific KATP blockade without confounding insulin effects
Recombinant patch-clamp; context for in vivo metabolic monitoring
Cardioselectivity SUR Subtype Selectivity Pancreatic β-cell

Antiarrhythmic Efficacy Without Hypoglycemia in Vivo

In a direct comparative study using a canine old myocardial infarction model, HMR 1098 significantly reduced programmed electrical stimulation (PES)-induced ventricular arrhythmias without affecting blood glucose levels. Glibenclamide, at a comparable dose, failed to show antiarrhythmic efficacy and concurrently caused a significant reduction in blood glucose and an increase in plasma insulin [1]. This functional outcome directly stems from the differential subtype selectivity profiles.

Arrhythmia Model
Head-to-head
HMR 1098: improved arrhythmia scores, unchanged glucose
Glibenclamide: no improvement, reduced glucose, increased insulin
Arrhythmia model endpoint response without metabolic interference
Canine MI model, PES-induced; dose 3 mg/kg i.v.
Ventricular Arrhythmia Myocardial Infarction Blood Glucose

Context-Dependent Blockade Under Metabolic Stress

HMR 1098 is a potent inhibitor of sarcolemmal KATP channels when activated by openers like pinacidil (IC50 = 0.36 μM), but it becomes a much less effective inhibitor under conditions of metabolic stress [1]. In contrast, the prototype sulfonylurea glibenclamide retains its ability to block sKATP currents during metabolic inhibition [1]. This context-dependent loss of efficacy is a critical and unique property of HMR 1098 that must inform experimental design and interpretation.

Metabolic Stress
Head-to-head
HMR 1098: no block of sKATP during metabolic inhibition
Glibenclamide: retained block
Context-dependent blockade may limit use in ischemia-mimetic models
Metabolic inhibition with NaCN/iodoacetate; rat ventricular myocytes
Metabolic Inhibition Ischemia Modeling Patch-Clamp Electrophysiology

Potentiation of Action Potential Modulation in Acidic Conditions

HMR 1098 demonstrates a unique pharmacodynamic profile in human ventricular cardiomyocytes: its potency to block the KATP current (IKATP) and prevent action potential shortening is enhanced under acidic conditions that mimic ischemia [1]. This is a differentiating feature compared to other KATP channel blockers where such pH-dependent potentiation may not be as pronounced or well-characterized.

pH-Dependent Potency
Method context
pH 7.3 IC50 0.42 μM
pH 6.5 IC50 0.24 μM
1.75× shift
Enhanced potency at acidic pH supports ischemia-reperfusion study design
Human ventricular myocytes; rilmakalim-activated IKATP
Human Cardiomyocyte Action Potential Duration pH-Dependent Pharmacology

HMR 1098 Application Scenarios in Cardiovascular Research


Arrhythmia Research with Metabolic Neutrality

HMR 1098 is the compound of choice for in vivo models of ventricular arrhythmias (e.g., post-myocardial infarction, programmed electrical stimulation) where confounding effects on blood glucose must be avoided. As demonstrated in a canine model, HMR 1098 (3 mg/kg i.v.) reduced arrhythmia burden without the hypoglycemia seen with glibenclamide [1]. This allows for cleaner interpretation of antiarrhythmic mechanisms attributable specifically to cardiac sarcolemmal KATP channel blockade.

Sarcolemmal vs. Mitochondrial KATP Channels in Cardioprotection

HMR 1098 serves as an essential tool to pharmacologically dissect the distinct contributions of sarcolemmal (sarcKATP) and mitochondrial (mitoKATP) KATP channels. Its selective blockade of sarcKATP channels, in contrast to the mitoKATP blocker 5-hydroxydecanoate (5-HD), allows researchers to attribute outcomes to the correct channel population. For instance, studies show that HMR 1098 does not block ischemic preconditioning, whereas 5-HD does, implicating mitoKATP as the primary effector [2].

Ischemia-Selective Action Potential Modulation Studies

For patch-clamp electrophysiology experiments focused on ischemia-induced changes in cardiac action potential duration, HMR 1098 is a valuable tool. Its enhanced potency at acidic pH (IC50 decreases from 0.42 μM to 0.24 μM in human myocytes) makes it a suitable agent to study the prevention of IKATP-induced action potential shortening and dispersion of repolarization specifically under ischemic conditions, with potentially fewer effects on normal tissue [3].

SUR2A/Kir6.2 Channel Pharmacology in Recombinant Systems

In heterologous expression systems (e.g., COS-1, tsA201 cells), HMR 1098 is a critical reference compound for profiling the activity of novel SUR2A/Kir6.2 channel modulators. Its well-characterized IC50 of 2.1 μM for SUR2A/Kir6.2 currents provides a quantitative benchmark for assessing the potency and selectivity of new chemical entities targeting this specific cardiac channel subtype [4].

Application
Selection Property
Validation Focus
Ventricular arrhythmia model studies
Cardiac KATP subtype selectivity
In vivo blood glucose monitoring
Cardioprotection channel dissection
SarcKATP vs. mitoKATP discrimination
Mitochondrial channel comparator (5-HD)
Ischemia-selective electrophysiology
pH-dependent potency profile
Acidosis-model validation
Recombinant channel pharmacology
Defined SUR2A/Kir6.2 IC50
SUR2A benchmark potency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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